4-[(2,5-Difluorophenyl)methoxy]benzenethiol
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Overview
Description
It is a research compound with the molecular formula C8H18ClN3O3 and a molecular weight of 239.70 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves several steps. The primary synthetic route includes the reaction of an aldehyde containing reactive hydrogen with an epoxy resin to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
(S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: It is utilized in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research involving this compound includes studying its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride include:
- ®-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate
- Ethyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate
- (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate sulfate
Uniqueness
The uniqueness of (S)-Methyl (1-hydrazinyl-3,3-dimethyl-1-oxobutan-2-yl)carbamate hydrochloride lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted research applications where these unique properties are advantageous .
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methoxy]benzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2OS/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1-7,17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKJZNAAVEEFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCC2=C(C=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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